(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a chlorobenzylidene and a phenylprop-2-en-1-yloxy substituent, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chlorobenzylidene Group: This step involves the condensation of the benzofuran core with 4-chlorobenzaldehyde under basic conditions to form the chlorobenzylidene moiety.
Attachment of the Phenylprop-2-en-1-yloxy Group: The final step involves the etherification of the benzofuran core with 3-phenylprop-2-en-1-ol using a suitable base and a phase-transfer catalyst.
Chemical Reactions Analysis
(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the double bonds or carbonyl groups in the molecule.
Substitution: Nucleophilic substitution reactions can be performed on the chlorobenzylidene group using nucleophiles like amines or thiols to introduce new substituents.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol derivatives.
Scientific Research Applications
(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the inflammatory pathway.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as estrogen receptors, influencing cellular signaling pathways.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
(2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one: Similar structure but with a methoxy group instead of a chloro group, which may alter its biological activity.
(2Z)-2-(4-nitrobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one: Contains a nitro group, which can significantly impact its reactivity and biological properties.
(2Z)-2-(4-hydroxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one: The presence of a hydroxy group can enhance its solubility and potentially its biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C24H17ClO3 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17ClO3/c25-19-10-8-18(9-11-19)15-23-24(26)21-13-12-20(16-22(21)28-23)27-14-4-7-17-5-2-1-3-6-17/h1-13,15-16H,14H2/b7-4+,23-15- |
InChI Key |
GCPBWELYZBFXPO-MOURARDWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
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